![molecular formula C19H23NO3S2 B2797475 4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane CAS No. 1705437-27-9](/img/structure/B2797475.png)
4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane
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Overview
Description
The compound “4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. It also has methoxyphenyl and o-tolyl groups attached to it, as well as a sulfonyl group. These functional groups can greatly influence the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazepane ring and the attachment of the methoxyphenyl, o-tolyl, and sulfonyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, as well as the sulfonyl, methoxyphenyl, and o-tolyl groups, would contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic rings in the methoxyphenyl and o-tolyl groups might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pharmacological Profile of Benzothiazepine Derivatives
Benzothiazepine derivatives are recognized for their versatile bioactivities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Their structure-activity relationship is crucial for developing new compounds with improved efficacy and safety. These derivatives exemplify the significance of the benzothiazepine moiety in drug discovery, offering insights into the design of novel therapeutic agents (Dighe et al., 2015).
Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors
Research on the synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities reveals innovative methods for developing proton pump inhibitors. This includes insights into the formation of sulfone N-oxide during the synthesis process, highlighting the importance of understanding and controlling pharmaceutical impurities in drug development (Saini et al., 2019).
Sulfonamides in Medicinal Chemistry
Sulfonamides are key moieties in many clinically used drugs, demonstrating a wide range of pharmacological properties. The constant need for novel sulfonamides to act as selective drugs for various applications, including antiglaucoma and antitumor agents, underscores their importance in current medicinal chemistry research (Carta et al., 2012).
Environmental and Synthetic Applications
Studies also explore the environmental fate and synthetic applications of sulfonamide-containing compounds, reflecting their broad utility beyond pharmacology. This includes their role in cleaner production techniques and synthetic methodologies for constructing heterocyclic compounds, which are essential for developing new drugs and materials with reduced environmental impact (Prasannamedha et al., 2020).
Future Directions
properties
IUPAC Name |
4-(2-methoxyphenyl)sulfonyl-7-(2-methylphenyl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S2/c1-15-7-3-4-8-16(15)18-11-12-20(13-14-24-18)25(21,22)19-10-6-5-9-17(19)23-2/h3-10,18H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSHGUCZCHVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methoxyphenyl)sulfonyl)-7-(o-tolyl)-1,4-thiazepane |
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